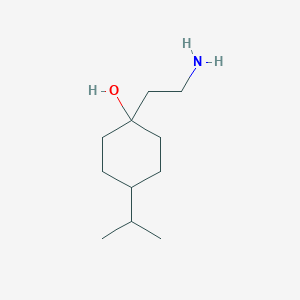
1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is characterized by its unique structure, which includes an aminoethyl group and a propan-2-yl group attached to a cyclohexanol ring. It is primarily used in research and development projects due to its versatile chemical properties .
Métodos De Preparación
The synthesis of 1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol involves several steps, typically starting with the preparation of the cyclohexanol ring, followed by the introduction of the aminoethyl and propan-2-yl groups. Common synthetic routes include:
Reduction of Ketones: The cyclohexanol ring can be synthesized by reducing cyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The aminoethyl group can be introduced through a nucleophilic substitution reaction using ethylenediamine.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, often using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the cyclohexanol ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol can be compared with similar compounds such as:
1-(2-Aminoethyl)-2-(propan-2-yl)cyclohexan-1-ol: This compound has a similar structure but with the propan-2-yl group attached to a different position on the cyclohexanol ring.
1-(2-Aminoethyl)-3-(propan-2-yl)cyclohexan-1-ol: Another isomer with the propan-2-yl group attached to yet another position.
The uniqueness of this compound lies in its specific structural configuration, which can lead to different chemical and biological properties compared to its isomers.
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)-4-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9(2)10-3-5-11(13,6-4-10)7-8-12/h9-10,13H,3-8,12H2,1-2H3 |
Clave InChI |
ARWAFQIZKPEBNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(CC1)(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



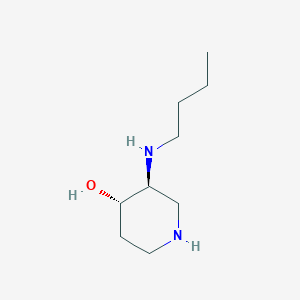
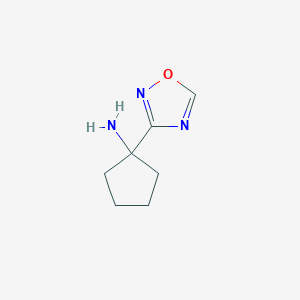
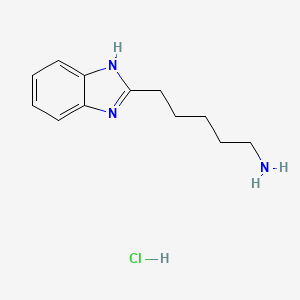
![1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13185724.png)


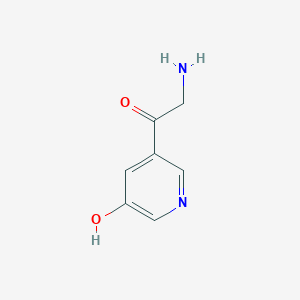


![4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13185769.png)
![(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185770.png)


